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molecular formula C11H7N3O2 B1214734 Dazoquinast CAS No. 76002-75-0

Dazoquinast

Cat. No. B1214734
M. Wt: 213.19 g/mol
InChI Key: JVKYTWZLUFMIKS-UHFFFAOYSA-N
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Patent
US04254123

Procedure details

10 ml of 1 N sodium hydroxide solution were added to a suspension of 0.63 g of the product of Step B, 30 ml of water and 10 ml of ethanol and the mixture was refluxed for one hour to obtain a clear yellow solution. The ethanol was distilled under reduced pressure and the aqueous solution was acidified with concentrated hydrochloric acid. The mixture was filtered to recover 0.6 g of imidazo-[1,2-a]-quinoxaline-2-carboxylic acid in the form of a buff crystalline solid melting at 274°-275° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[N:7]2[C:8]3[C:13]([N:14]=[CH:15][C:6]2=[N:5][C:4]=1[C:16]([O:18]CC)=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=3.O>C(O)C>[CH:3]1[N:7]2[C:8]3[C:13]([N:14]=[CH:15][C:6]2=[N:5][C:4]=1[C:16]([OH:18])=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.63 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain a clear yellow solution
DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled under reduced pressure
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to recover 0.6 g of imidazo-[1,2-a]-quinoxaline-2-carboxylic acid in the form of a buff crystalline solid melting at 274°-275° C.

Outcomes

Product
Name
Type
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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